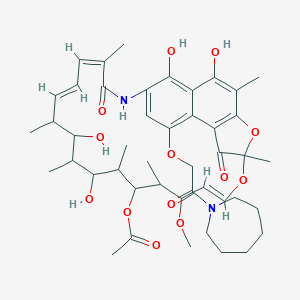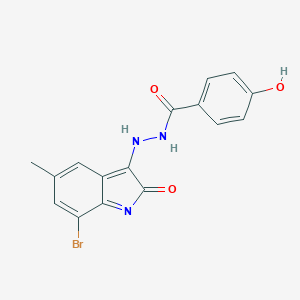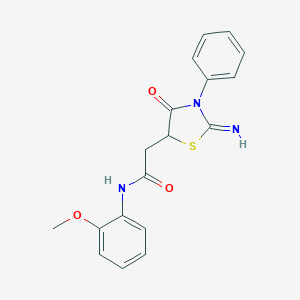
3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the class of benzooxazoles This compound is characterized by the presence of a benzooxazole ring fused with a benzyl group substituted with an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-ethoxybenzylamine with a suitable benzooxazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzooxazole oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Ethoxy-benzyl)-3H-benzothiazol-2-one
- 3-(2-Methoxy-benzyl)-3H-benzooxazol-2-one
- 3-(2-Ethoxy-phenyl)-3H-benzooxazol-2-one
Comparison: Compared to similar compounds, 3-(2-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of the ethoxy group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H15NO3 |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
3-[(2-ethoxyphenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H15NO3/c1-2-19-14-9-5-3-7-12(14)11-17-13-8-4-6-10-15(13)20-16(17)18/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
PHMJFRCNJGLPNQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O |
Kanonische SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)


![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)



![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)

![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
